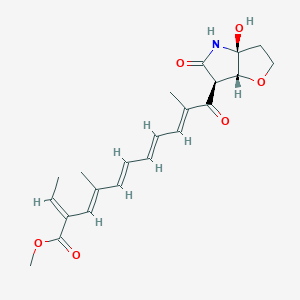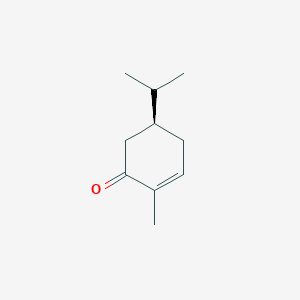![molecular formula C21H25ClN2O2 B1241245 1-[5-(4-Chlorobenzoyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]-2-piperidinoethanone](/img/structure/B1241245.png)
1-[5-(4-Chlorobenzoyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]-2-piperidinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-37868 is a small molecule drug developed by Janssen Global Services LLC, a subsidiary of Johnson & Johnson. It is a voltage-gated calcium channel blocker, specifically targeting voltage-dependent calcium channels. The compound was initially investigated for its potential therapeutic applications in treating epilepsy .
Preparation Methods
The synthesis of RWJ-37868 involves the preparation of 2-aroyl-4-(omega-aminoacyl)pyrroles. The synthetic route includes Friedel-Crafts acylation of a 2-aroylpyrrole with an omega-chloroacyl chloride, followed by displacement of the chloro group by a primary or secondary amine . The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions .
Chemical Reactions Analysis
RWJ-37868 undergoes several types of chemical reactions, including:
Substitution Reactions: The displacement of the chloro group by a primary or secondary amine during its synthesis.
Oxidation and Reduction Reactions: Although specific details on oxidation and reduction reactions of RWJ-37868 are not extensively documented, it is common for compounds with similar structures to undergo such reactions under appropriate conditions.
Major Products: The primary product of the synthesis is 2-(4-chlorobenzoyl)-4-(1-piperidinyl-acetyl)-1,3,5-trimethylpyrrole.
Scientific Research Applications
RWJ-37868 has been primarily studied for its anticonvulsant properties. It has shown potency and a therapeutic index comparable to those of phenytoin and carbamazepine, and greater than those of sodium valproate . The compound has been tested in mouse and rat maximal electroshock tests, where it demonstrated significant anticonvulsant activity . Additionally, RWJ-37868 has been investigated for its ability to block the influx of calcium ions into cerebellar granule cells, which is induced by potassium or veratridine .
Mechanism of Action
RWJ-37868 exerts its effects by blocking voltage-gated calcium channels. These channels play a crucial role in the regulation of calcium ion influx into neurons, which is essential for various cellular processes, including neurotransmitter release and muscle contraction . By inhibiting these channels, RWJ-37868 reduces the excitability of neurons, thereby exerting its anticonvulsant effects .
Comparison with Similar Compounds
RWJ-37868 is structurally related to other anticonvulsant agents, such as phenytoin and carbamazepine. it has shown a greater therapeutic index compared to sodium valproate . Similar compounds include:
Phenytoin: A widely used anticonvulsant that stabilizes neuronal membranes and reduces seizure activity.
Carbamazepine: Another anticonvulsant that works by reducing synaptic transmission and stabilizing hyperactive nerve membranes.
Sodium Valproate: An anticonvulsant that increases the availability of gamma-aminobutyric acid (GABA) in the brain.
RWJ-37868’s unique mechanism of action as a voltage-gated calcium channel blocker distinguishes it from these other anticonvulsants, which primarily target sodium channels or enhance GABAergic activity .
Properties
Molecular Formula |
C21H25ClN2O2 |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-[5-(4-chlorobenzoyl)-1,2,4-trimethylpyrrol-3-yl]-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C21H25ClN2O2/c1-14-19(18(25)13-24-11-5-4-6-12-24)15(2)23(3)20(14)21(26)16-7-9-17(22)10-8-16/h7-10H,4-6,11-13H2,1-3H3 |
InChI Key |
BCRATZJXVPSAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)CN2CCCCC2)C)C)C(=O)C3=CC=C(C=C3)Cl |
Synonyms |
2-(4-chlorobenzoyl)-4-(1-piperidinylacetyl)-1,3,5-trimethylpyrrole RWJ 37868 RWJ-37868 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-benzimidazol-2-yl)-1-[4-(2,4-dimethylphenyl)-1-piperazinyl]-1-propanone](/img/structure/B1241163.png)
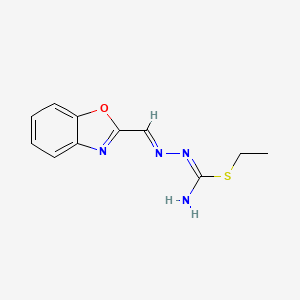
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-bromobenzenecarboximidamide](/img/structure/B1241167.png)
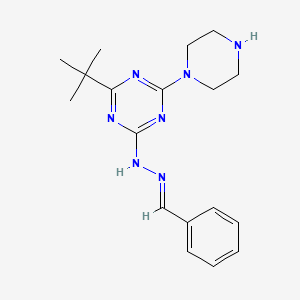

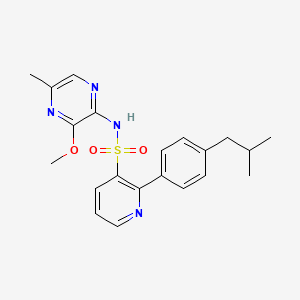
![4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-YL)-ethyl]-piperidin-4-OL (structural mix)](/img/structure/B1241174.png)
![N-[3-(3-chloro-2-methylphenyl)oxatriazol-3-ium-5-yl]-4-methoxybenzenesulfonamide](/img/structure/B1241175.png)
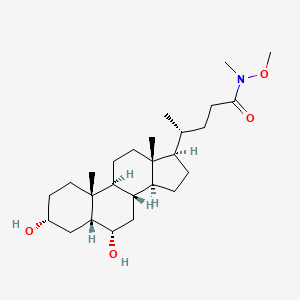
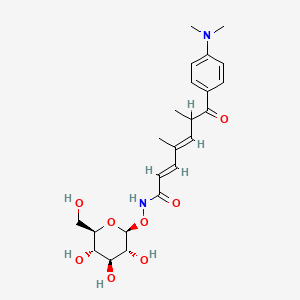
![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1241180.png)
![(2R)-3-[[4-(dimethylamino)phenyl]methylsulfanyl]-2-[[(2S)-2-methyl-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B1241181.png)
